Carbazomycin F
Description
Overview of Carbazole (B46965) Alkaloids as Natural Products
Carbazole alkaloids are natural products featuring a core structure composed of a central pyrrole (B145914) ring fused between two benzene (B151609) rings. This fundamental framework contributes to their interesting chemical properties and serves as a scaffold for a wide array of structural variations.
Structural Diversity and Biological Relevance of Carbazole Alkaloids
Carbazole alkaloids exhibit remarkable structural diversity, arising from different substitution patterns, oxygenations, prenylations, and geranylations of the basic carbazole skeleton. researchgate.netproquest.com Over 330 derivatives, primarily derived from 3-methylcarbazole, are known as phytocarbazoles and are found predominantly in the Rutaceae family of plants, specifically in the genera Bergera, Clausena, Glycosmis, and Micromelum. researchgate.netproquest.com Carbazole derivatives are also found in bacterial sources. researchgate.netresearchgate.net
This structural variability underpins a broad spectrum of biological activities observed in carbazole alkaloids. These activities include antimicrobial, antiprotozoal, insecticidal, anti-inflammatory, antioxidative, antiplatelet aggregative, anti-HIV, and neuroprotective effects. researchgate.netproquest.comresearchgate.netmdpi.commdpi.com Some carbazole derivatives have demonstrated cytotoxicity against various cancer cell lines, acting as cell cycle inhibitors and apoptosis inducers. researchgate.netproquest.com The carbazole motif is also present in several drugs, highlighting its pharmaceutical importance. researchgate.netresearchgate.net
Classification of Carbazomycins (A-F) as a Subgroup of Carbazole Alkaloids
The carbazomycins, designated A through F, form a specific subgroup of carbazole alkaloids. These compounds were initially isolated from the cultured broth of Streptoverticillium ehimense. researchgate.netnih.govchemrxiv.org Carbazomycins A and B were identified as the major metabolites produced by this microorganism. bioaustralis.com The carbazomycins are characterized by a fully substituted benzene moiety within their carbazole framework. chemrxiv.orgchemrxiv.org
Research Significance of Carbazomycin F
This compound holds significance within the study of carbazole alkaloids, particularly as a component of the carbazomycin complex.
Position of this compound within the Carbazomycin Complex
This compound, along with carbazomycins C, D, and E, are considered minor components of the carbazomycin complex isolated from Streptoverticillium ehimense. researchgate.netnih.gov Structural elucidation revealed that carbazomycins E and F both contain an aldehyde functional group. researchgate.netnih.gov this compound has been identified as 6-methoxycarbazomycinal. nih.gov The carbazomycins A-D typically feature methyl and methoxy (B1213986) substituents, with B and C also possessing a phenolic hydroxyl group, distinguishing their substitution patterns from those of E and F. chemrxiv.org
The chemical and physical properties of this compound have been documented. Its molecular formula is C₁₆H₁₅NO₄, and it has a molecular weight of 285.29500 g/mol . chemsrc.comchemicalbook.com Its reported density is 1.356 g/cm³ and its boiling point is 540.5ºC at 760 mmHg. chemsrc.com
Interactive Table: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₅NO₄ |
| Molecular Weight | 285.29500 g/mol |
| Density | 1.356 g/cm³ |
| Boiling Point | 540.5ºC at 760 mmHg |
| Flash Point | 280.7ºC |
| Exact Mass | 285.10000 |
| PSA | 71.55000 |
| LogP | 3.16480 |
| Vapour Pressure | 2.69E-12 mmHg at 25°C |
| Index of Refraction | 1.721 |
Current Gaps and Future Directions in this compound Research
While the isolation and structural characterization of this compound have been reported, detailed research specifically focused on its individual biological activities appears less extensive in the provided search results compared to other carbazomycins like A and B, which have shown antifungal, antibacterial, and 5-lipoxygenase inhibitory activities. researchgate.netbioaustralis.comechemcom.comcaymanchem.comresearchgate.netijrpc.com The first total synthesis of this compound was reported relatively recently, highlighting synthetic challenges associated with its formyl group and specific substituent positions. chemrxiv.orgresearchgate.net
Future research directions for this compound could involve comprehensive investigations into its specific biological properties. Given the diverse activities of other carbazole alkaloids, exploring the potential antimicrobial, antifungal, or other pharmacological effects of this compound in isolation would be valuable. Further studies into optimizing its synthesis could also facilitate more extensive biological evaluation. Additionally, detailed biosynthetic studies could provide insights into its formation pathway within Streptoverticillium ehimense. nih.gov Exploring the structure-activity relationships within the carbazomycin series, with a specific focus on the unique features of this compound (such as the aldehyde group and methoxy substitution pattern), could reveal novel insights into the molecular basis of their bioactivity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
103744-21-4 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
4-hydroxy-3,6-dimethoxy-2-methyl-9H-carbazole-1-carbaldehyde |
InChI |
InChI=1S/C16H15NO4/c1-8-11(7-18)14-13(15(19)16(8)21-3)10-6-9(20-2)4-5-12(10)17-14/h4-7,17,19H,1-3H3 |
InChI Key |
IKDLNWPZGYBNSQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C3=C(N2)C=CC(=C3)OC)C(=C1OC)O)C=O |
Canonical SMILES |
CC1=C(C2=C(C3=C(N2)C=CC(=C3)OC)C(=C1OC)O)C=O |
Other CAS No. |
103744-21-4 |
Synonyms |
6-methoxycarbazomycinal carbazomycin F |
Origin of Product |
United States |
Isolation and Structural Elucidation of Carbazomycin F
Discovery and Original Isolation of Carbazomycin F
This compound was discovered as part of a complex of related carbazole (B46965) antibiotics. Its initial isolation was a key step in understanding the diversity of secondary metabolites produced by certain microorganisms.
This compound has been isolated from the cultured broth of Streptoverticillium ehimense. nih.govcaymanchem.comcaymanchem.combiosynth.comuni.lu This actinomycete has been identified as a producer of the carbazomycin complex, including carbazomycins A, B, C, D, E, and F. nih.govcaymanchem.comcaymanchem.combiosynth.comuni.lunih.gov Another microbial source from which this compound, along with carbazomycin D and 3-methoxy-2-methyl-carbazole-1,4-quinone, has been isolated is Streptomyces sp. CMU-JT005. biosynth.comuni.lu This Streptomyces strain was noted for its nematicidal activity. uni.lu
The isolation of this compound, typically as part of the carbazomycin complex, involves processing the fermentation broth of the producing microorganisms. For carbazomycins A and B, the antibiotics were extracted from the cultured mycelia using acetone (B3395972) and subsequently transferred to ethyl acetate (B1210297) after the removal of acetone under vacuum. caymanchem.com The extracted antibiotics were then separated using alumina (B75360) column chromatography. caymanchem.com For isolation from Streptomyces sp. CMU-JT005, the crude extract obtained from the agar (B569324) covered with mycelium, which was extracted with ethyl acetate, was subjected to chromatography on silica (B1680970) gel using a stepwise gradient of CH2Cl2/MeOH. biosynth.com
Microbial Sources: Streptoverticillium ehimense and Streptomyces sp. CMU-JT005
Spectroscopic and Chemical Methods for Structure Determination
The structural elucidation of this compound relied on a combination of spectroscopic and chemical techniques to determine its precise atomic arrangement and functional groups.
Carbazomycins, including this compound, are characterized by a core carbazole nucleus, a tricyclic system containing a nitrogen atom. caymanchem.com Spectroscopic methods played a crucial role in determining the structure of this compound. nih.govcaymanchem.comcaymanchem.combiosynth.comuni.lu Analysis revealed the presence of an aldehyde functional group in this compound, a feature it shares with carbazomycin E. nih.govcaymanchem.combiosynth.comuni.lu
Through detailed spectroscopic and chemical analysis, this compound was identified as 6-methoxycarbazomycinal. nih.govcaymanchem.combiosynth.comuni.lu This designation reflects the presence of a methoxy (B1213986) group and an aldehyde group attached to the carbazole skeleton.
Total Synthesis and Synthetic Methodologies of Carbazomycin F
Seminal Total Syntheses of Carbazomycin F
The first total synthesis of this compound was achieved through a strategy involving the double functionalization of an aryne intermediate acs.orgchemrxiv.orgacs.orgchemrxiv.orgscribd.comnih.gov. This approach was designed to construct the carbazole (B46965) skeleton with the necessary substitution pattern.
Double Functionalization of Aryne Intermediates
The key step in this synthetic strategy is the utilization of an aryne intermediate, which allows for the efficient construction of the carbazole core through a double functionalization process acs.orgchemrxiv.orgacs.orgchemrxiv.orgscribd.comnih.gov.
Generation from 2-Aminobiphenyl (B1664054) Derivatives
The aryne intermediate is generated from a 2-aminobiphenyl derivative acs.orgchemrxiv.orgacs.orgchemrxiv.orgscribd.comnih.gov. This precursor is specifically designed to undergo cyclization upon formation of the highly reactive aryne species. Deprotonation of the 2-aminobiphenyl derivative with a strong base, such as n-BuLi, leads to the formation of an aryllithium species, which then converts into the desired aryne intermediate acs.orgchemrxiv.org.
Nucleophilic Addition for Carbazole Skeleton Construction
Following the generation of the aryne intermediate, a tethered amino group on the 2-aminobiphenyl derivative undergoes intramolecular nucleophilic addition to the aryne acs.orgchemrxiv.orgacs.orgchemrxiv.orgscribd.comnih.gov. This cyclization event is crucial for forming the core carbazole skeleton. The resulting carbanion intermediate is then further functionalized acs.orgchemrxiv.orgacs.orgchemrxiv.orgscribd.comnih.gov.
Strategies for Introducing and Manipulating the Formyl Group
The introduction and manipulation of the formyl group on the multiply substituted carbazole proved to be a critical aspect of the synthesis of this compound acs.orgchemrxiv.orgacs.orgchemrxiv.orgscribd.comnih.gov. The carbanion generated after the nucleophilic addition to the aryne was formylated to install this group acs.orgchemrxiv.orgacs.orgchemrxiv.orgscribd.comnih.gov. However, the presence of the formyl group introduced several challenges in subsequent steps acs.orgchemrxiv.orgacs.orgchemrxiv.orgscribd.comnih.gov. For instance, the formyl group was unexpectedly reduced to a methoxymethyl group under certain heating conditions involving copper iodide and sodium methoxide (B1231860) acs.orgchemrxiv.orgacs.orgchemrxiv.orgscribd.comnih.gov. Overcoming this issue required specific strategies, such as oxidation of the undesired methoxymethyl compound in the presence of water to regenerate the formylated carbazole acs.orgchemrxiv.orgacs.orgchemrxiv.orgscribd.comnih.gov.
Regioselective Demethylation Challenges and Solutions in this compound Synthesis
Regioselective demethylation of methoxy (B1213986) groups on the carbazole core presented significant challenges, particularly for the methoxy group located proximal to the formyl group acs.orgchemrxiv.orgacs.orgchemrxiv.orgscribd.comnih.gov. Achieving selective demethylation without protecting the carbazole nitrogen was difficult acs.orgchemrxiv.orgacs.orgchemrxiv.orgscribd.comnih.gov. While regioselective demethylation has been explored for other carbazomycins (A-D) using reagents like boron trichloride (B1173362) or 1-dodecanethiol (B93513) researchgate.netchemrxiv.org, the specific substitution pattern of this compound necessitated tailored approaches. The successful synthesis of this compound required overcoming these regioselectivity issues to selectively cleave the appropriate methyl ether linkage acs.orgchemrxiv.org.
Advanced Synthetic Approaches to the Carbazole Core Applicable to this compound Analogs
Beyond the seminal synthesis of this compound, advanced synthetic methodologies for constructing the carbazole core have been developed that could be applicable to the synthesis of this compound analogs or related carbazole alkaloids bohrium.comsioc-journal.cnacs.orgresearchgate.netacs.orgmdpi.comosti.govresearchgate.netncl.res.inwvu.eduresearchgate.net. These approaches often involve various cyclization strategies, metal-catalyzed reactions, and the use of different precursors.
Iron-Mediated Carbazole Framework Construction
Iron-mediated approaches have been utilized in the synthesis of carbazole alkaloids, including some carbazomycins. This strategy often involves the use of tricarbonyl(diene)iron complexes. For instance, a convergent iron-mediated construction of the carbazole nucleus has been described for the synthesis of carbazomycins C and D, starting from a tricarbonyl-[3-methoxy-(1,2,3,4,5-η)-cyclohexadienyl]iron tetrafluoroborate (B81430) and appropriate arylamines. nih.gov This method allows for the coupling of cyclohexadiene and arylamine precursors, followed by oxidative cyclization to form the carbazole derivative. uni.lu The major benefit of this approach can be the ability to couple fully functionalized arylamines, potentially leading to highly convergent syntheses of carbazole alkaloids. wikipedia.org
Cascade Benzannulation Techniques
Cascade benzannulation techniques represent an efficient strategy for constructing the carbazole nucleus. These one-pot procedures build the benzene (B151609) ring of the carbazole framework through a sequence of reactions. A cascade benzannulation protocol has been reported for the synthesis of 3-hydroxy-2-methyl carbazoles, which are key intermediates for various carbazole-based alkaloids, including carbazomycins. This method often starts from readily available materials and relies on a site-selective elimination step controlled by the nucleophilicity of the indole (B1671886) ring to achieve aromatization. The utility of this approach has been demonstrated in the concise total syntheses of several carbazole alkaloids.
Ring Expansion Reactions of Indole Cyclopentanones
Ring expansion reactions of indole cyclopentanones have emerged as a method for generating functionalized carbazole frameworks. This strategy involves the expansion of a five-membered ring in an indole cyclopentanone (B42830) precursor to form the six-membered benzene ring of the carbazole. An exploration of this reaction has demonstrated its ability to generate diversely functionalized 4-hydroxy carbazole frameworks, which represent the core structure of numerous carbazole alkaloids. This approach can be conducted under mild conditions and has shown broad functional group tolerance. Its practical applicability has been showcased through concise syntheses of carbazomycins A, D, and G.
Allene-Mediated Electrocyclic Reactions
Allene-mediated electrocyclic reactions provide a pathway for constructing the carbazole skeleton, particularly the formation of the B ring from substituted indoles and allenes. This method leverages the electrophilic nature of the allene (B1206475) moiety in the presence of transition metals, complementing the nucleophilic character of the indole ring to promote ring-closing processes. An allene-mediated electrocyclic reaction of a 6π electron system generated from a 2-propargylindole derivative has been employed in the synthesis of a synthetic precursor for carbazomycin G. wikipedia.org This strategy offers advantages such as the use of readily available indole starting materials and the ability to achieve the tricyclic core through short reaction sequences under mild conditions.
Modified Fischer-Borsche Synthesis Approaches
The Fischer-Borsche synthesis is a classical method for carbazole synthesis, typically involving the condensation of cyclohexanones with phenylhydrazines followed by cyclization. While a fundamental approach, modifications and alternative strategies have been developed to overcome its limitations and improve regioselectivity, especially for highly substituted carbazoles like the carbazomycins. Although the direct application of the classical Fischer-Borsche synthesis to this compound might face challenges due to its substitution pattern, modified approaches or alternative cyclization strategies that build upon the principles of forming the carbazole ring from a hydrazine (B178648) or related intermediate are relevant to the broader synthetic landscape of this class of compounds. Some synthetic routes to carbazoles involve the cyclization of 2,3-difunctionalized indoles or utilize intermediates that can be conceptually linked to modified Fischer-Borsche type transformations.
Development of Regioselective Functionalization Strategies for Carbazomycins
A significant challenge in the synthesis of carbazomycins, including this compound, lies in achieving regioselective functionalization of the highly substituted carbazole core. The presence of multiple methoxy and methyl groups on one benzene ring necessitates precise control over reactions such as demethylation, oxidation, and the introduction of other substituents.
Recent total syntheses of carbazomycins E and F have highlighted the difficulties in achieving regioselective demethylation of methoxy groups proximal to other functional groups, such as a formyl group, without protecting the carbazole nitrogen. Issues such as unexpected reduction of functional groups under certain reaction conditions have also been encountered, requiring the development of specific oxidation methods to obtain the desired functionalized carbazole.
Strategies for regioselective functionalization have been developed for other carbazomycins, which can be relevant to the synthesis of this compound. For example, regioselective demethylation of trimethoxycarbazoles has been achieved using reagents like boron trichloride or 1-dodecanethiol to access different carbazomycin analogues. Methods for regioselective functionalization of haloarenes through deprotonative lithiation and subsequent trapping with electrophiles have also been explored in the context of carbazomycin synthesis. The development of such precise functionalization strategies is crucial for the divergent synthesis of various carbazomycin family members from common intermediates.
Investigation of Biological Activities and Mechanistic Insights of Carbazomycin F
Antimicrobial Activity Studies
Carbazomycins, including minor components, have demonstrated antimicrobial potential against a range of microorganisms, including fungi and bacteria. pharmainfo.inresearchgate.netpsu.edu
Evaluation against Phytopathogenic Fungi
Studies have indicated that carbazomycins, as a group, inhibit the growth of phytopathogenic fungi. researchgate.netpsu.edu This activity was one of the initial findings when carbazomycins A and B were first isolated. researchgate.net While specific detailed data for Carbazomycin F's activity against a broad panel of phytopathogenic fungi is less extensively documented compared to Carbazomycin B, the classification of this compound within this complex suggests potential contributions to the observed antifungal effects. Carbazomycin B, for instance, has shown activity against a panel of five plant pathogenic fungi with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 200 µg/ml. caymanchem.com
Broad-Spectrum Antibacterial Activity
Carbazomycins have been reported to possess antibacterial activity. chemrxiv.orgechemcom.compharmainfo.inresearchgate.netoup.comeurekaselect.com While some sources describe this activity as weak for carbazomycins A and B, other studies highlight their activity against a range of Gram-positive bacteria. caymanchem.comfrontiersin.orgbioaustralis.com Carbazomycin C, another minor component, has shown activity against bacteria such as Staphylococcus aureus, Bacillus anthracis, Bacillus subtilis, and Micrococcus flavus with MIC values ranging from 25 to 100 µg/ml. caymanchem.com The carbazole (B46965) framework itself is recognized as a pharmacophoric nucleus contributing to antibacterial properties, potentially through mechanisms such as increasing membrane permeability or interacting with bacterial DNA gyrase. echemcom.comnih.gov
Nematicidal Activity Research
Research has also explored the potential of carbazomycins, including this compound, for nematicidal activity. Carbazomycins D and F, along with 3-methoxy-2-methyl-carbazole-1,4-quinone, were isolated from a Streptomyces sp. strain CMU-JT005, which exhibited nematicidal activity. psu.eduoup.comuum.edu.myoup.comnih.gov This suggests that this compound may play a role in the ability of this Streptomyces strain to act against plant-parasitic nematodes. Plant-parasitic nematodes are significant agricultural pests causing substantial yield losses globally. psu.eduoup.comoup.com Further investigations into the nematicidal activity of carbazole-1,4-quinones, including derivatives like this compound, were anticipated based on these findings. psu.eduoup.com
Enzymatic Inhibition Studies (Contextual to Carbazomycins)
While direct enzymatic inhibition studies focusing solely on this compound are not prominently detailed in the provided information, studies on other carbazomycins, particularly Carbazomycin B and C, provide relevant context regarding the enzymatic targets of this class of compounds.
Inhibition of 5-Lipoxygenase by Carbazomycin Analogs (e.g., Carbazomycin B and C)
Carbazomycins B and C have been identified as inhibitors of 5-lipoxygenase (5-LO). chemrxiv.orgpsu.educaymanchem.comoup.comfrontiersin.orgbioaustralis.comcaymanchem.comnih.govresearchgate.netbioaustralis.comtoku-e.commedchemexpress.com This is considered a significant biological activity for these compounds. bioaustralis.com Carbazomycin B has demonstrated inhibitory activity against 5-lipoxygenase in RBL-1 cell extracts with an IC50 of 1.5 µM. caymanchem.comcaymanchem.com Similarly, Carbazomycin C has shown inhibitory activity against 5-LO activity in RBL-1 cell extracts with an IC50 of 1.9 µM (or 1.9 µg/ml) and 1.9 mM depending on the source. caymanchem.comresearchgate.net The identification of this inhibitory activity against 5-lipoxygenase was a new finding for carbazomycins B and C at the time of their study. caymanchem.combioaustralis.comcaymanchem.comnih.govbioaustralis.comtoku-e.com Although structure-activity relationships for the 5-lipoxygenase inhibitory activity among carbazomycins have not been extensively investigated, the activity of analogs B and C suggests that other carbazomycins, potentially including this compound, might also interact with this enzyme or related pathways. chemrxiv.org
Table of Carbazomycin Analog Activity against 5-Lipoxygenase
| Compound | Target | IC50 (RBL-1 cell extracts) | Reference |
| Carbazomycin B | 5-Lipoxygenase | 1.5 µM | caymanchem.comcaymanchem.com |
| Carbazomycin C | 5-Lipoxygenase | 1.9 µM (or 1.9 mM) | caymanchem.comresearchgate.net |
Note: Conflicting IC50 values for Carbazomycin C against 5-lipoxygenase are present in the sources.
Effects on Bacterial Metabolic Pathways (e.g., MDH Activity, Respiratory Metabolism)
Research into the effects of carbazomycins on bacterial metabolic pathways has provided insights into their potential mechanisms. Studies on Carbazomycin B, a related carbazomycin, have demonstrated its ability to negatively impact the metabolism of Xanthomonas oryzae pv. oryzae (Xoo). nih.govresearchgate.net Specifically, Carbazomycin B was shown to reduce the activity of malate (B86768) dehydrogenase (MDH) in Xoo cells. nih.govresearchgate.netresearchgate.net MDH is a crucial enzyme in the tricarboxylic acid (TCA) cycle, playing a significant role in aerobic energy-producing pathways and cellular energy metabolism. nih.govresearchgate.net The observed reduction in MDH activity suggests that Carbazomycin B can inhibit the respiratory metabolism pathway by affecting the TCA cycle. nih.govresearchgate.net This inhibition of oxidative metabolism can block the growth and reproduction of organisms, potentially leading to cell death. nih.govresearchgate.net Furthermore, exposure of Xoo cells to high concentrations of Carbazomycin B disturbed their respiration and blocked metabolism. nih.govfrontiersin.org While these findings are specifically for Carbazomycin B, they provide a potential mechanistic framework for understanding how other carbazomycins, including this compound, might exert their effects on bacterial metabolic pathways.
Data on the effect of Carbazomycin B on MDH activity in Xoo at different concentrations is available, showing a dose-dependent reduction. researchgate.net
| Carbazomycin B Concentration | Reduction Rate of MDH Activity |
| 1/2 × MIC | 28.4% |
| 1 × MIC | Not specified in snippet |
| 2 × MIC | Not specified in snippet |
| 4 × MIC | Significant reduction (p < 0.001) |
Note: The exact percentage reduction for 1 × MIC and 2 × MIC was not available in the provided snippets, but the trend indicates increasing inhibition with increasing concentration.
Studies on Molecular Mechanisms of Action (Hypothesized for Carbazomycins)
The molecular mechanisms of action for carbazomycins are an area of ongoing investigation. While specific detailed mechanisms for this compound are not extensively documented in the provided snippets, studies on related carbazomycins, particularly Carbazomycin B, offer hypothesized mechanisms that may be relevant.
Influence on Biofilm Formation and Cellular Morphology
Carbazomycins have been observed to influence bacterial biofilm formation and cellular morphology. Carbazomycin B has been shown to restrict the development of biofilm by Xanthomonas oryzae pv. oryzae. frontiersin.org The reduction in biofilm formation was quantified, showing a decrease in OD570 values upon treatment with increasing concentrations of Carbazomycin B. frontiersin.org
| Carbazomycin B Concentration | Reduction in Biofilm Formation (OD570 value) |
| 1 × MIC | 37.6% |
| 2 × MIC | 41.9% |
| 4 × MIC | 56.4% |
This inhibition of biofilm formation may be linked to the reduction in the production of xanthomonadin and extracellular polymeric substances (EPS), as well as changes in cell surface hydrophobicity. nih.govresearchgate.netfrontiersin.org
Furthermore, Carbazomycin B has been shown to induce apparent structural deformation in Xoo cells, as revealed by scanning electron microscopy. nih.govresearchgate.netfrontiersin.org Untreated Xoo cells maintained a typical rod shape with a normal surface, while treated cells exhibited morphological changes. frontiersin.org These changes in cellular morphology could contribute to the antibacterial effects.
Impact on Protein Expression and Extracellular Polymeric Substances
Studies on Carbazomycin B have indicated an impact on protein expression and the production of extracellular polymeric substances (EPS). Carbazomycin B was found to suppress the protein expression of Xanthomonas oryzae pv. oryzae. nih.govresearchgate.net After treatment with a high concentration (4 × MIC) of Carbazomycin B, the total protein profile of Xoo was decreased, with the loss of some bands observed in SDS-PAGE analysis. researchgate.net This suppression of protein expression may be related to the inhibition of the tricarboxylic acid cycle. frontiersin.org
Extracellular polymeric substances (EPS) are crucial components of biofilms, providing structural stability and supporting the microbial community. nih.govnih.gov Carbazomycin B has been shown to reduce the production of EPS in Xoo. nih.govresearchgate.netfrontiersin.org This reduction in EPS production is suggested as a possible cause for the observed inhibition of biofilm formation. frontiersin.org EPS are biopolymers composed of polysaccharides, nucleic acids, proteins, and lipids. nih.gov
Free Radical Scavenging Potential
Carbazomycins, including Carbazomycin B, have demonstrated free radical scavenging activities. Studies have investigated the in vitro and ex vivo free radical scavenging potential of Carbazomycin B and its derivatives. jst.go.jpnih.gov Carbazomycin B exhibited strong inhibitory activity against lipid peroxidation in rat brain homogenate in vitro. nih.gov In ex vivo evaluations using a lipid peroxidation system of mouse blood plasma, Carbazomycin B also showed strong inhibitory activity upon oral administration to mice. nih.gov
Other carbazole compounds and their derivatives have also been evaluated for their free radical scavenging properties, with some showing significant activity in DPPH radical scavenging assays. juniperpublishers.comtandfonline.com The presence of hydroxyl groups, particularly phenolic hydroxyl groups, has been suggested to contribute to the antioxidant function of some compounds. juniperpublishers.comsci-hub.se While specific data on the free radical scavenging activity of this compound was not found in the provided snippets, the activity observed for Carbazomycin B and other carbazoles suggests that this could be a potential area of investigation for this compound.
Structure-Activity Relationship (SAR) Studies for this compound and Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a compound's structure affect its biological activity. While detailed SAR studies specifically focused on this compound are not extensively covered in the provided snippets, general principles of carbazole SAR and studies on related carbazomycins and carbazole derivatives offer relevant insights.
Role of Substituents on Carbazole Nucleus in Bioactivity
The carbazole nucleus is a key structural element in carbazomycins and other biologically active compounds. ijrpc.comresearchgate.net The nature and position of substituents on the carbazole nucleus can significantly influence the biological activities, including antimicrobial and antioxidant properties. ijrpc.comresearchgate.net
Studies on various carbazole derivatives have indicated that electron-donating groups such as hydroxyl, alkoxy, and alkyl groups on the aromatic ring can contribute to antifungal and antibacterial activity. researchgate.net For instance, methyl substituents at specific positions (C-2 and C-3) on the carbazole nucleus, along with electron-withdrawing groups like fluorine at other positions (e.g., C-6), have been shown to result in notable antibacterial activity against resistant strains like MRSA. The positioning of functional groups is considered highly responsible for selective bioactivity.
Carbazomycins A-F are described as representative carbazole alkaloids with a fully substituted benzene (B151609) moiety, and they differ in their substituents. chemrxiv.org Carbazomycins A-D have methyl and methoxy (B1213986) substituents, while Carbazomycins B and C also possess a phenolic hydroxyl group. chemrxiv.org Carbazomycins E and F bear a formyl group on the benzene ring and have different substituent patterns compared to A-D. chemrxiv.org These variations in substituents are expected to contribute to their distinct biological profiles.
Although specific SAR data directly comparing this compound and its derivatives was not found, the general SAR principles established for carbazole compounds highlight the critical role of substituents on the carbazole nucleus in determining bioactivity. researchgate.netresearchgate.net
Positional Effects of Functional Groups on Biological Efficacy
The biological activity of carbazole derivatives, including this compound, is significantly influenced by the type and position of functional group substitutions on the carbazole core. Structure-activity relationship (SAR) studies provide crucial insights into how these positional effects modulate biological efficacy across various therapeutic areas, such as antimicrobial and anticancer activities.
Research on carbazole-based compounds has demonstrated that the location of functional groups plays a critical role in determining their biological potency. For instance, studies on antibacterial carbazole derivatives have indicated that compounds functionalized at the C-3 and C-6 positions often exhibit better activity compared to those substituted at the C-2 and C-7 positions. samipubco.comechemcom.comechemcom.com The nature of the substituent also matters; for example, carbazoles with iodide substitutions have shown better efficacy against Gram-positive bacteria, while bromide substitutes were more effective against Gram-negative bacteria. samipubco.comechemcom.comlmaleidykla.lt
Further illustrating the importance of positional effects, the introduction of specific groups at particular positions on the carbazole scaffold has been shown to enhance or diminish activity. For example, the presence of a fluoro group at the C-6 position, combined with a methyl group at either the C-2 or C-3 position, has been found to be effective and essential for the anti-MRSA activity of certain carbazole derivatives and their corresponding carbazoloquinones. Conversely, the absence of a methyl group in these positions rendered the compounds ineffective against the tested microorganisms.
The N-9 position of the carbazole core is another site where substitution significantly impacts biological activity. For some carbazole derivatives, substitution at the N-9 position has been reported to increase their therapeutic value, particularly in the context of anticancer activity. ijrpc.com However, other studies on antibacterial activity have suggested that introducing alkyl or other closed-form structures at the C-9 position might negatively affect antibacterial properties. lmaleidykla.lt
Specific examples from related carbazole structures further highlight these positional nuances. In the context of anti-HIV activity, the position of a chlorine atom on the carbazole scaffold, enhanced by the presence of an electron-attractor group like a nitro functional group, was found to be responsible for antiviral activity. echemcom.comresearchgate.net For certain anti-angiogenic heterocyclic leads based on a different core structure but illustrating similar SAR principles, a methoxy substituent at the para position was essential for activity, while a meta methoxy group was not. mdpi.com Replacing the para methoxy with electron-withdrawing groups resulted in a loss of activity, suggesting that only electron-donating groups should occupy this position for that specific activity. mdpi.com
While specific detailed data tables directly comparing the positional effects of functional groups on this compound itself across multiple positions and activities were not extensively available in the search results, the general principles derived from studies on closely related carbazole derivatives provide a strong framework for understanding the potential impact of positional substitutions on this compound's biological efficacy. The available data primarily discusses the SAR of various synthetic carbazole derivatives or other carbazomycin variants.
Based on the general SAR findings for carbazole compounds, a hypothetical representation of how positional changes could influence the activity of a carbazole scaffold is presented below. This table is illustrative, reflecting the types of positional effects observed in related studies, and is not based on direct comparative data for this compound across all listed positions and activities.
| Position of Substitution | Example Functional Group | Potential Impact on Antibacterial Activity (Illustrative) | Potential Impact on Other Activities (e.g., Anticancer, Antifungal) (Illustrative) | Supporting Evidence from Related Carbazole SAR |
| C-2 | Methyl | Less effective than C-3/C-6 in some cases. samipubco.comechemcom.comechemcom.com | May contribute to anti-MRSA activity when combined with C-6 fluoro. | Studies on antibacterial and anti-MRSA carbazoles. samipubco.comechemcom.comechemcom.com |
| C-3 | Iodide | Better against Gram-positive bacteria. samipubco.comechemcom.comlmaleidykla.lt | Oxidative variants (CH2OH, CHO, COOH, COOCH3) encountered in alkaloids. | Studies on antibacterial carbazoles and natural alkaloids. samipubco.comechemcom.comlmaleidykla.lt |
| C-6 | Bromide | Better against Gram-negative bacteria. samipubco.comechemcom.comlmaleidykla.lt | May contribute to anti-MRSA activity when combined with C-2 methyl. | Studies on antibacterial and anti-MRSA carbazoles. samipubco.comechemcom.comlmaleidykla.lt |
| C-7 | Halogen | Less effective than C-3/C-6 in some cases. samipubco.comechemcom.comechemcom.com | Positional effect noted for antiviral activity (e.g., chlorine). echemcom.comresearchgate.net | Studies on antibacterial and antiviral carbazoles. samipubco.comechemcom.comechemcom.comresearchgate.net |
| N-9 | Alkyl | Potentially negative impact in some antibacterial cases. lmaleidykla.lt | Can increase therapeutic value for anticancer activity. ijrpc.com | Studies on antibacterial and anticancer carbazoles. lmaleidykla.ltijrpc.com |
| Aromatic Ring (General) | Electron-donating groups | May contribute to activity in some cases. researchgate.net | Essential at specific para positions for some activities. mdpi.com | Studies on antifungal/antibacterial and anti-angiogenic compounds. mdpi.comresearchgate.net |
| Aromatic Ring (General) | Electron-withdrawing groups | Halides can lower antimicrobial activity by removing electrons. echemcom.com | Can lead to loss of activity at specific para positions. mdpi.com | Studies on antimicrobial and anti-angiogenic compounds. echemcom.commdpi.com |
This table illustrates the principle that the position of a functional group on the carbazole scaffold is a critical determinant of the resulting biological activity and its potency. Further specific research on this compound and its derivatives with targeted positional modifications would be necessary to fully elucidate the precise SAR for this particular compound.
Future Research Directions for Carbazomycin F
Exploration of Undiscovered Biosynthetic Pathways for Carbazomycin F Analogs
Carbazomycins, including this compound, are known to be produced by microorganisms, particularly Actinomycetales bacteria such as Streptoverticillium ehimense. nih.govmdpi.comnih.gov Tracer experiments have indicated that the carbazole (B46965) skeleton in these compounds is derived from tryptophan, pyruvate (B1213749), and acetate (B1210297). mdpi.comnih.gov The biosynthesis involves key enzymatic steps, including the formation of the tricyclic carbazole skeleton catalyzed by enzymes like carbazole synthase. mdpi.comnih.gov
Despite advancements in understanding the biosynthesis of bacterial carbazoles, the specific pathways leading to the diverse array of carbazomycin analogs, including this compound, are not fully elucidated. Future research should focus on identifying and characterizing the complete set of genes and enzymes involved in the biosynthesis of this compound and its related congeners. This includes exploring potential tailoring enzymes responsible for the specific methylation, hydroxylation, and formylation patterns observed in this compound. mdpi.comchemrxiv.org Understanding these pathways at a molecular level could enable the discovery of novel carbazole metabolites and provide opportunities for engineered biosynthesis to produce new and potentially more active analogs. mdpi.com
Development of Novel and Efficient Synthetic Routes for this compound Derivatives
The synthesis of carbazole derivatives has been a significant area of research due to their prevalence in biologically active natural products and synthetic materials. rsc.orgncl.res.inresearchgate.net Traditional methods for constructing the carbazole core include reactions like the Graebe-Ullmann, Clemo-Perkin, and Tauber methods, which have been modified and explored over time. rsc.org More recent approaches involve transition metal-catalyzed reactions, C-H activation, annulations, and cyclization reactions. rsc.orgncl.res.insemanticscholar.org
While total syntheses of some carbazomycins, including this compound, have been reported, the development of more efficient, regioselective, and environmentally friendly synthetic routes remains a crucial future direction. chemrxiv.orgresearchgate.net Challenges in the synthesis of highly substituted carbazoles like this compound include achieving regiocontrol during functionalization steps and overcoming issues related to specific functional groups, such as the formyl group in this compound. chemrxiv.org Future research should explore novel synthetic methodologies that allow for the facile introduction of diverse substituents onto the carbazole core and enable the streamlined synthesis of this compound and its derivatives in higher yields and with fewer steps. rsc.orgncl.res.innih.gov This could involve the development of new catalytic systems, domino reactions, or flow chemistry approaches.
Advanced Mechanistic Investigations of this compound's Biological Actions
Carbazole derivatives exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer effects. samipubco.comresearchgate.netmdpi-res.com Carbazomycins A and B, for instance, have shown antibacterial and antifungal properties. samipubco.comijrpc.com While carbazoles are considered a promising pharmacophoric nucleus, the precise molecular mechanisms underlying the biological activities of many specific carbazomycins, including this compound, are not fully understood. samipubco.com
Future research should focus on conducting advanced mechanistic investigations to elucidate how this compound interacts with biological targets at the molecular and cellular levels. This could involve studies using techniques such as proteomics, metabolomics, and advanced microscopy to identify cellular pathways and targets modulated by this compound. Understanding the detailed mechanism of action is essential for rational drug design and the development of functionally enhanced analogs. samipubco.compharmainfo.in Research could also explore potential synergistic effects of this compound with other bioactive compounds.
Design and Synthesis of Functionally Enhanced this compound Analogs
The carbazole scaffold serves as a valuable template for the design and synthesis of novel compounds with improved biological properties. samipubco.compharmainfo.in The structural diversity of naturally occurring carbazole alkaloids and the ability to easily introduce various functional groups onto the carbazole ring make it an attractive core for medicinal chemistry efforts. rsc.orgdergipark.org.tr
Future research should focus on the rational design and synthesis of this compound analogs with enhanced potency, selectivity, or altered biological profiles. This can be guided by structure-activity relationship (SAR) studies, which involve synthesizing a series of related compounds with systematic structural modifications and evaluating their biological activities. samipubco.comijrpc.com Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can also play a significant role in the design process by predicting the potential interactions of analogs with biological targets. pharmainfo.in The aim is to identify key structural features of this compound that are critical for its activity and to design new molecules with optimized properties for specific therapeutic applications. This could lead to the discovery of novel drug candidates based on the this compound scaffold.
Q & A
Q. What analytical techniques are recommended for confirming the structural identity of Carbazomycin F?
To confirm structural identity, employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for stereochemical elucidation, and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) for molecular formula validation. These methods are critical for distinguishing this compound from analogs like Carbazomycin C or D, which share similar scaffolds but differ in methylation patterns .
Q. What are the standard protocols for isolating this compound from microbial sources?
Isolation typically involves OSMAC (One Strain Many Compounds) fermentation strategies to optimize yield under varying nutrient conditions (e.g., carbon/nitrogen ratios, trace metals). Post-fermentation, use silica gel chromatography for preliminary separation, followed by Sephadex LH-20 column chromatography and semi-preparative reverse-phase HPLC for purification. Time-course analysis of fermentation broths is advised to monitor metabolite accumulation .
Q. How should researchers design initial bioactivity screens for this compound?
Prioritize minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus, B. subtilis) and antifungal activity tests against plant pathogens. Include cytotoxicity assays (e.g., IC50 values in MCF-7 or NCI-H187 cell lines) and enzyme inhibition studies (e.g., 5-lipoxygenase activity). Validate results using triplicate experiments with positive controls (e.g., known antibiotics) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
Conduct a systematic review to identify confounding variables such as differences in microbial strains, assay conditions (e.g., pH, temperature), or compound purity. Apply meta-analysis to quantify heterogeneity and perform sensitivity analyses to assess the impact of methodological variations. Cross-reference raw data from primary sources to validate claims .
Q. What experimental strategies optimize the yield of this compound in biosynthesis studies?
Use genetic engineering to overexpress key enzymes in the carbazomycin pathway (e.g., CbzMT for methylation). Employ precursor-directed biosynthesis by supplementing cultures with isotopically labeled substrates (e.g., S-adenosylmethionine). Monitor metabolic flux via LC-MS-based metabolomics to identify bottlenecks in the pathway .
Q. How do researchers address contradictions in the proposed mechanism of action of this compound?
Combine genetic knockout models (e.g., ΔcbzA mutants) with transcriptomic profiling to identify downstream targets. Validate hypotheses using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding interactions with putative targets (e.g., fungal cell wall synthases). Reconcile conflicting data by testing under standardized conditions .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of this compound analogs?
Apply density functional theory (DFT) to model electronic properties influencing antimicrobial activity. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets. Validate predictions via QSAR (quantitative SAR) models trained on experimental bioactivity datasets. Cross-validate results with synthetic analogs .
Methodological Considerations
- Data Reliability : Always include uncertainty quantification (e.g., ±SEM in IC50 measurements) and validate findings with orthogonal assays (e.g., in vivo models for in vitro hits) .
- Ethical Reporting : Disclose limitations (e.g., narrow taxonomic scope in antifungal assays) and avoid overgeneralizing results .
- Reproducibility : Document detailed protocols in supplementary materials, including solvent systems for chromatography and instrument calibration parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
